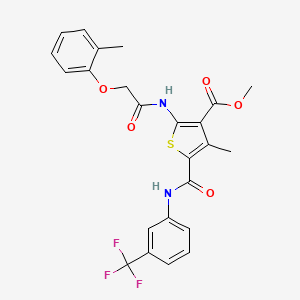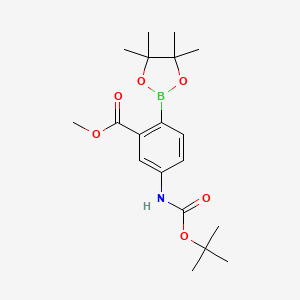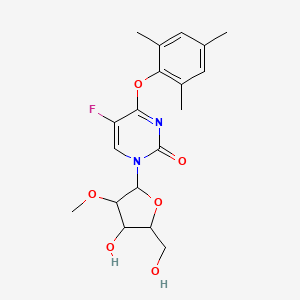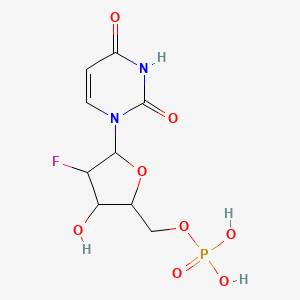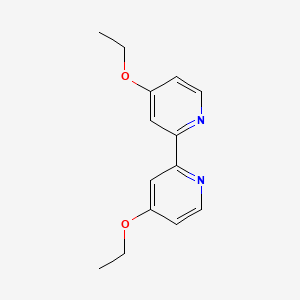ammonium chloride](/img/structure/B12078811.png)
[3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is an organic compound that belongs to the class of ammonium salts This compound is characterized by the presence of a tripropylammonium group attached to a 3-(4-methylphenyl)-3-oxoprop-1-enyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride typically involves the reaction of 4-methylbenzaldehyde with propylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamine intermediate, which is subsequently quaternized with propyl chloride to yield the final ammonium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and maintaining a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-methylphenyl)-3-hydroxypropylamine.
Substitution: Formation of various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride stands out due to its specific structural arrangement and the presence of the tripropylammonium group. This unique feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C19H30ClNO |
|---|---|
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride |
InChI |
InChI=1S/C19H30NO.ClH/c1-5-13-20(14-6-2,15-7-3)16-12-19(21)18-10-8-17(4)9-11-18;/h8-12,16H,5-7,13-15H2,1-4H3;1H/q+1;/p-1/b16-12+; |
InChI-Schlüssel |
OVEFICUSMNCNOW-CLNHMMGSSA-M |
Isomerische SMILES |
CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)C.[Cl-] |
Kanonische SMILES |
CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



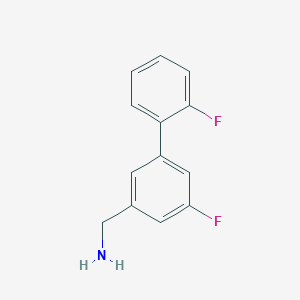
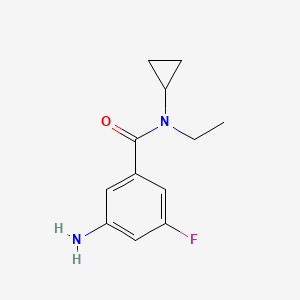
![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
